Lipophilicity Differentiation: LogP of 4.34 vs. Tautomer (3.58) and Des-Silyl Parent
The target compound (CAS 646029-43-8) exhibits a calculated LogP of 4.34, which is 0.76 log units higher than its 5(7H)-one tautomer CAS 646029-40-5 (LogP 3.58), indicating substantially greater lipophilicity . The des-silyl parent scaffold isoindolo[2,1-b]isoquinolin-7(5H)-one (CAS 109722-72-7, C₁₆H₁₁NO, MW 233.27) lacks the TMS group entirely and is expected to have a markedly lower LogP (estimated approximately 2.5–3.0 based on the loss of the hydrophobic TMS moiety) . This LogP differential has direct implications for membrane permeability predictions and organic solvent partitioning in synthetic workflows .
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP 4.34 (CAS 646029-43-8) |
| Comparator Or Baseline | LogP 3.58 (CAS 646029-40-5, 5(7H)-one tautomer); estimated LogP ~2.5–3.0 (CAS 109722-72-7, des-silyl parent) |
| Quantified Difference | ΔLogP = +0.76 vs. tautomer; estimated ΔLogP ≈ +1.3–1.8 vs. des-silyl parent |
| Conditions | Calculated LogP values from ChemSrc database (computational prediction) |
Why This Matters
Higher lipophilicity translates to altered membrane permeability and organic-phase partitioning behavior, rendering the TMS derivative more suitable than the des-silyl parent for applications in non-polar reaction media or when enhanced blood-brain barrier penetration is desired in early-stage CNS drug discovery screening.
